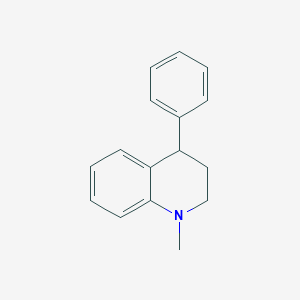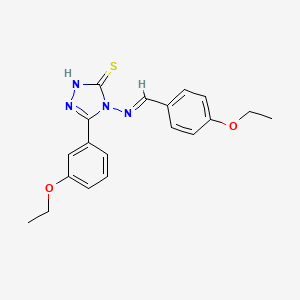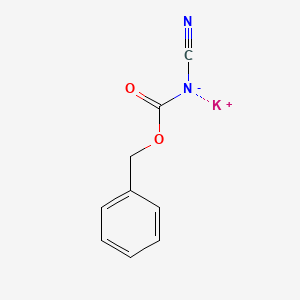![molecular formula C25H21BrFN5O3S B12006962 2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(5-bromo-2-fluorophenyl)methylidene]acetohydrazide](/img/structure/B12006962.png)
2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(5-bromo-2-fluorophenyl)methylidene]acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{[4,5-ビス(4-メトキシフェニル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}-N'-[(E)-(5-ブロモ-2-フルオロフェニル)メチリデン]アセトヒドラジドは、トリアゾール環、メトキシフェニル基、ヒドラジド部分を含む独特な構造を持つ複雑な有機化合物です。
準備方法
合成経路と反応条件
2-{[4,5-ビス(4-メトキシフェニル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}-N'-[(E)-(5-ブロモ-2-フルオロフェニル)メチリデン]アセトヒドラジドの合成は、通常、複数の手順を伴います。
トリアゾール環の形成: トリアゾール環は、ヒドラジンと適切なジカルボニル化合物を酸性条件下で環化反応させることで合成できます。
メトキシフェニル基の導入: メトキシフェニル基は、求電子置換反応によって導入されます。
スルファニル結合の形成: スルファニル結合は、トリアゾール中間体をチオール化合物と反応させることで形成されます。
5-ブロモ-2-フルオロベンズアルデヒドとの縮合: 最後のステップは、トリアゾール-チオール中間体を5-ブロモ-2-フルオロベンズアルデヒドと縮合させてアセトヒドラジド誘導体を形成することです。
工業的生産方法
この化合物の工業的生産は、収率と純度を最大限に高めるために、上記の合成手順を最適化する必要があるでしょう。これには、反応条件の高スループットスクリーニングや、効率とスケーラビリティを向上させるための連続フロープロセスの開発が含まれる可能性があります。
化学反応の分析
反応の種類
酸化: この化合物は、特にスルファニル基で酸化反応を起こす可能性があり、スルホキシドやスルホンを生成します。
還元: 還元反応はヒドラジド部分で起こる可能性があり、アミンを生成することがあります。
置換: メトキシフェニル基は求核置換反応に参加し、さらに官能基化できます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、過酸化水素やm-クロロ過安息香酸があります。
還元: 水素化ホウ素ナトリウムや水素化リチウムアルミニウムなどの還元剤が一般的に使用されます。
置換: アミンやチオールなどの求核試薬は、塩基性条件下で使用して置換反応を実現できます。
主な生成物
酸化: スルホキシドとスルホン。
還元: アミン。
置換: 使用した求核試薬に応じて、さまざまな置換誘導体。
科学研究への応用
化学
化学において、この化合物はより複雑な分子の合成のためのビルディングブロックとして使用できます。
生物学
生物学的研究において、この化合物は医薬品としての可能性について調査される可能性があります。トリアゾール環は、多くの生物活性分子に見られる共通のモチーフであり、メトキシフェニル基とヒドラジド基の存在は、追加の生物活性を付与する可能性があります。
医学
医薬化学では、この化合物は、抗菌剤、抗癌剤、または抗炎症剤としての可能性を探求できます。トリアゾール環の存在とメトキシフェニル基を修飾する能力により、医薬品開発に有望な候補となります。
産業
産業的な応用では、この化合物は、ポリマーやコーティングなど、特定の特性を持つ新素材の開発に使用できます。その独特な構造は、熱安定性や耐薬品性などの望ましい特性を付与する可能性があります。
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be investigated for its potential as a pharmaceutical agent. The triazole ring is a common motif in many bioactive molecules, and the presence of methoxyphenyl and hydrazide groups may confer additional biological activity.
Medicine
In medicinal chemistry, this compound could be explored for its potential as an antimicrobial, anticancer, or anti-inflammatory agent. The presence of the triazole ring and the ability to modify the methoxyphenyl groups make it a promising candidate for drug development.
Industry
In industrial applications, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its unique structure may impart desirable characteristics such as thermal stability or chemical resistance.
作用機序
2-{[4,5-ビス(4-メトキシフェニル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}-N'-[(E)-(5-ブロモ-2-フルオロフェニル)メチリデン]アセトヒドラジドの作用機序は、酵素や受容体などの特定の分子標的との相互作用を伴う可能性が高いです。トリアゾール環はさまざまな官能基のバイオアイソスターとして作用し、生体高分子と相互作用することができます。メトキシフェニル基は、疎水性相互作用を通じて結合親和性を高める可能性があり、ヒドラジド部分は、標的タンパク質との水素結合または共有結合相互作用に関与する可能性があります。
類似の化合物との比較
類似の化合物
- 2-{[4,5-ビス(4-メトキシフェニル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}-N'-[(E)-(2,4,6-トリメトキシフェニル)メチリデン]アセトヒドラジド
- 2-{[4,5-ビス(4-メトキシフェニル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}-N'-[(E)-(2-エトキシフェニル)メチリデン]アセトヒドラジド
- 2-{[4,5-ビス(4-メトキシフェニル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}-N'-[(E)-(4-エトキシフェニル)メチリデン]アセトヒドラジド
独自性
2-{[4,5-ビス(4-メトキシフェニル)-4H-1,2,4-トリアゾール-3-イル]スルファニル}-N'-[(E)-(5-ブロモ-2-フルオロフェニル)メチリデン]アセトヒドラジドの独自性は、その構造的特徴の組み合わせにあります。メトキシフェニル基とブロモフルオロフェニル基の両方の存在に加えて、トリアゾールとヒドラジド部分により、さまざまな用途に利用できる独特の化学的および生物学的特性のセットが提供されます。
類似化合物との比較
Similar Compounds
- 2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2,4,6-trimethoxyphenyl)methylidene]acetohydrazide
- 2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(2-ethoxyphenyl)methylidene]acetohydrazide
- 2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(4-ethoxyphenyl)methylidene]acetohydrazide
Uniqueness
The uniqueness of 2-{[4,5-bis(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(5-bromo-2-fluorophenyl)methylidene]acetohydrazide lies in the combination of its structural features. The presence of both methoxyphenyl and bromo-fluorophenyl groups, along with the triazole and hydrazide moieties, provides a unique set of chemical and biological properties that can be exploited for various applications.
特性
分子式 |
C25H21BrFN5O3S |
|---|---|
分子量 |
570.4 g/mol |
IUPAC名 |
2-[[4,5-bis(4-methoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(5-bromo-2-fluorophenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C25H21BrFN5O3S/c1-34-20-8-3-16(4-9-20)24-30-31-25(32(24)19-6-10-21(35-2)11-7-19)36-15-23(33)29-28-14-17-13-18(26)5-12-22(17)27/h3-14H,15H2,1-2H3,(H,29,33)/b28-14+ |
InChIキー |
MGOBSBVDLHDGJB-CCVNUDIWSA-N |
異性体SMILES |
COC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)OC)SCC(=O)N/N=C/C4=C(C=CC(=C4)Br)F |
正規SMILES |
COC1=CC=C(C=C1)C2=NN=C(N2C3=CC=C(C=C3)OC)SCC(=O)NN=CC4=C(C=CC(=C4)Br)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(4-Chlorobenzyl)-1-[4-(4-fluorobenzyl)-1-piperazinyl]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B12006885.png)
![[1-(2-Oxo-2-phenylethyl)cyclopentyl]acetic acid](/img/structure/B12006887.png)

![3-{4-[(4-Chlorobenzyl)oxy]phenyl}-N'-[(E)-(2-chloro-6-fluorophenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12006894.png)

![(2E)-1-(4-bromophenyl)-4,4,4-trifluoro-2-[2-(4-methylphenyl)hydrazinylidene]butane-1,3-dione](/img/structure/B12006897.png)

![6-Amino-4-(3,5-dichloro-2-hydroxyphenyl)-3-phenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B12006927.png)
![2-[(1-Ethoxy-1-oxo-4-phenylbutan-2-yl)amino]propanoic acid hydrochloride](/img/structure/B12006929.png)




